Product packaging for Karsil(Cat. No.:CAS No. 2533-89-3)

Karsil

Cat. No.: B1673297
CAS No.: 2533-89-3
M. Wt: 260.16 g/mol
InChI Key: VUNCGGHZBFQRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Karsil (N-(3,4-Dichlorophenyl)-2-methylpentanamide) is an acylanilide herbicide with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g·mol⁻¹ . This compound is a strong inhibitor of photosynthesis and is potent against annual grasses and broadleaved weeds, making it a valuable compound for agricultural research into weed control . Its mechanism of action is theorized to involve the formation of hydrogen bonds with a protein in an enzyme critical to the oxidation of water, thereby disrupting photosynthetic activity . Studies indicate that at the chloroplast level, this compound is ten times as active as the well-known herbicide atrazine . When degraded by bacteria, its primary metabolites include 3,4-dichloroaniline and 3,3',4,4'-tetrachloroazobenzene, which are of interest in environmental research on pesticide degradation and persistence . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15Cl2NO B1673297 Karsil CAS No. 2533-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2533-89-3

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-methylpentanamide

InChI

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

VUNCGGHZBFQRPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erlujixiancaoan;  Niagara 4562;  Niagara4562;  Niagara-4562; 

Origin of Product

United States

Biosynthesis and Precursor Pathway Elucidation of Silymarin

Dissection of Flavonolignan Biosynthetic Pathways within Silybum marianumnih.gov

The biosynthesis of flavonolignans in Silybum marianum is a complex process that integrates several metabolic pathways, primarily stemming from the phenylpropanoid pathway. nih.gov This pathway provides the flavonoid and phenylpropanoid precursors necessary for silymarin (B1681676) synthesis. nih.gov

Shikimic Acid Pathway Integration in Flavonoid Precursor Synthesisnih.gov

The shikimic acid pathway serves as a crucial upstream route providing the initial aromatic amino acids required for the phenylpropanoid pathway. Phenylalanine, an end product of the shikimic acid pathway, is a key starting material for the biosynthesis of phenylpropanoids and flavonoids, including those that serve as silymarin precursors. medicinalcrop.org

Phenylalanine Metabolism and Cinnamic Acid Derivative Formationnih.gov

The phenylpropanoid pathway begins with the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govmedicinalcrop.orgmdpi.comekb.egtaylorandfrancis.com This committed step converts L-phenylalanine into trans-cinnamic acid. nih.govmedicinalcrop.orgmdpi.comekb.eg Trans-cinnamic acid then undergoes further enzymatic modifications, including hydroxylation and methylation, to form various cinnamic acid derivatives. wikipedia.org These derivatives are channeled into different branches of the phenylpropanoid pathway, ultimately leading to the formation of precursors like coniferyl alcohol. medicinalcrop.orgmdpi.com

Enzymatic Catalysis in the Biosynthesis of Flavonoid Structuresnih.gov

Flavonoid biosynthesis, a key branch of the phenylpropanoid pathway leading to taxifolin (B1681242), involves a series of enzymatic reactions. The pathway starts with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS). nih.govmdpi.comnih.gov CHS is considered a key and rate-limiting enzyme in flavonoid biosynthesis. nih.gov This reaction yields naringenin (B18129) chalcone, which is then isomerized to naringenin. Subsequent enzymatic steps, including hydroxylation reactions catalyzed by enzymes like flavanone (B1672756) 3-dioxygenase (F3H) and flavone (B191248) 3'-hydroxylase (F3'H), lead to the formation of dihydroflavonols such as taxifolin. nih.govnih.govresearchgate.net In Silybum marianum, F3H has been shown to catalyze the synthesis of taxifolin from eriodictyol. nih.govresearchgate.net The final silymarin compounds are then formed by the oxidative coupling of taxifolin and coniferyl alcohol, a reaction potentially catalyzed by peroxidases. nih.govmdpi.comresearchgate.net

Methodological Advances in Natural Product Isolation and Enrichment for Research Purposesmdpi.com

Research into the biosynthesis of natural products like silymarin often relies on effective methods for their isolation and enrichment from plant tissues or cell cultures. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to determine the accumulation profiles and identify the components of silymarin during plant development. nih.gov Precursor feeding strategies in cell suspension cultures have also been utilized to stimulate the accumulation of silymarin and other phenolic compounds, providing a method for enhanced production for research purposes. ekb.eg For instance, feeding L-phenylalanine to S. marianum cell cultures has been shown to increase silymarin accumulation. ekb.eg

Molecular and Cellular Mechanisms of Karsil Action in Preclinical Models

Investigations into Cellular Signaling Pathway Modulation

Silymarin (B1681676) and its components have been shown to modulate numerous cellular signaling pathways in various preclinical models. These modulatory effects are crucial to their observed biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.

Analysis of Canonical and Non-Canonical Signaling Interactions (e.g., Wnt pathway, β-catenin dynamics)

Silymarin has been reported to influence canonical and non-canonical signaling pathways. Studies have indicated that silymarin can modulate the Wnt/β-catenin signaling pathway. For instance, silymarin treatment has been shown to decrease intracellular β-catenin protein levels without affecting its mRNA expression in human colorectal cancer cells, suggesting a post-transcriptional mechanism thegoodscentscompany.com. This downregulation of β-catenin protein may be mediated through GSK3β-mediated proteasomal degradation thegoodscentscompany.com. Silymarin has also been observed to increase the phosphorylation of β-catenin on critical residues, which plays a role in its degradation or inactivation ottokemi.commdpi.com. Furthermore, silymarin treatment in melanoma cells was associated with elevated levels of casein kinase 1α and glycogen (B147801) synthase kinase-3β, enzymes involved in β-catenin phosphorylation and degradation ottokemi.commdpi.com. Silibinin (B1684548), the major component of silymarin, has been found to repress endogenous LRP6 expression and block Wnt3A-induced LRP6 phosphorylation, indicating its role as a Wnt co-receptor inhibitor ctdbase.org. Molecular docking studies suggest that silymarin can bind to key proteins in the Wnt/β-catenin pathway, such as APC and GSK3β, potentially inhibiting the overactivation of this pathway wikipedia.org.

Beyond the Wnt/β-catenin pathway, silymarin modulates other significant signaling cascades. It has been shown to influence the MAPK, mTOR, Akt, and NF-κB pathways nih.govuni.ludaneshyari.comnih.govwikidata.orgwikidata.org. Silymarin can suppress cellular inflammation by activating stress and metabolic pathways, including the activation of Activating Transcription Factor 4 (ATF-4) and adenosine (B11128) monophosphate protein kinase (AMPK), while inhibiting mammalian target of rapamycin (B549165) (mTOR) signaling daneshyari.comnih.gov. The inhibition of mTOR signaling is associated with the induction of DNA-damage-inducible transcript 4 (DDIT4) daneshyari.comnih.gov. Silymarin's anti-inflammatory effects are also linked to the suppression of NF-κB signaling daneshyari.comnih.govwikidata.orgcdutcm.edu.cnelsevier.es. It blocks TNF-induced activation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of p65 to the nucleus cdutcm.edu.cn.

Regulatory Influence on Gene Expression via Transcription Factors

The modulation of signaling pathways by silymarin translates into regulatory influence on gene expression mediated by various transcription factors. Silymarin affects the activity of transcription factors such as NF-κB, AP-1, Nrf2, ATF-4, and FOXO daneshyari.comnih.govcdutcm.edu.cnuni.lu.

Silymarin suppresses the transcription of NF-κB-dependent reporter genes cdutcm.edu.cn. It can also suppress multiple pro-inflammatory mRNAs and signaling pathways, including NF-κB and forkhead box O (FOXO) daneshyari.comnih.gov. Studies have shown that silymarin treatment can decrease the mRNA expression levels of inflammatory mediators such as IL-6, IL-1β, TNF-α, and IFN-γ, while increasing the levels of anti-inflammatory factors like IL-10 and IL-12.

Silymarin has demonstrated the ability to modulate the expression of transcription factors involved in antioxidant defense. It can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is crucial for upregulating antioxidant enzymes. This activation leads to increased mRNA expression levels of Nrf2 downstream targets like HO-1 and NQO1.

Furthermore, silymarin has been shown to influence transcription factors involved in specific cellular processes. In a pancreatectomy model in rats, silymarin induced a significant increase in the gene expression of the pancreatic transcription factor Nkx6.1, which plays a crucial role in the differentiation and maintenance of insulin-producing β-cells. This effect was associated with increased insulin (B600854) gene expression and β-cell neogenesis.

Characterization of Enzyme Modulation and Activity Profiles

Silymarin and its components exert biological effects through the modulation of various enzyme activities. These interactions contribute to its antioxidant, anti-inflammatory, and regenerative properties.

Inhibition of Prostaglandin (B15479496) Synthase and Lipoxygenase Activity

Silymarin has demonstrated inhibitory effects on enzymes involved in the synthesis of inflammatory mediators, specifically prostaglandin synthase (also known as cyclooxygenase) and lipoxygenase. Inhibition of the 5-lipoxygenase pathway is a key pharmacological property of silymarin, leading to the reduction of leukotriene synthesis. Studies have shown that silybinin can significantly inhibit leukotriene B4 formation in isolated Kupffer cells. Silymarin also inhibits cyclooxygenase, thus preventing the synthesis of prostaglandins (B1171923) from arachidonic acid in response to inflammatory stimuli. Silychristin, another component of silymarin, has also been shown to exhibit inhibitory activities against lipoxygenase and prostaglandin synthetase.

Mechanisms Affecting Superoxide (B77818) Dismutase and Glutathione-Related Enzyme Systems

A significant aspect of silymarin's mechanism of action is its influence on antioxidant enzyme systems, particularly Superoxide Dismutase (SOD) and glutathione-related enzymes like Glutathione (B108866) peroxidase (GSH-Px), Catalase (CAT), Glutathione Reductase (GR), and Glutathione S-transferase (GST). Silymarin is believed to antagonize the depletion of GSH and SOD by reducing the free radical load, increasing GSH levels, and stimulating SOD activity.

Preclinical studies in various animal models have shown that silymarin treatment can increase the activity of hepatic antioxidant enzymes such as SOD, CAT, and GSH-Px. For example, in rats treated with a hepatotoxin, silymarin administration significantly reversed the decrease in the activities of SOD, catalase, glutathione peroxidase, GST, and GR in liver tissue. Silymarin treatment in cadmium-treated mice also enhanced the activity of CAT, SOD, and GPx. Similarly, in diabetic rats, silymarin treatment significantly ameliorated the decrease in antioxidant defense by improving the activities of SOD, CAT, GST, GSH-Px, and GR in the sciatic nerve. This modulation of antioxidant enzymes contributes significantly to silymarin's ability to counteract oxidative stress.

Table 1: Effects of Silymarin on Antioxidant Enzyme Activities in Preclinical Models

EnzymeModel SystemObserved Effect (vs. Control/Toxin)Source
Superoxide Dismutase (SOD)Hepatotoxin-treated ratsIncreased activity
Cadmium-treated miceIncreased activity
Diabetic rats (sciatic nerve)Increased activity
Postparturient ewesIncreased activity
Catalase (CAT)Hepatotoxin-treated ratsIncreased activity
Cadmium-treated miceIncreased activity
Diabetic rats (sciatic nerve)Increased activity
Postparturient ewesIncreased activity
Glutathione Peroxidase (GSH-Px)Hepatotoxin-treated ratsIncreased activity
Cadmium-treated miceIncreased activity
Diabetic rats (sciatic nerve)Increased activity
Postparturient ewesIncreased activity
Glutathione Reductase (GR)Hepatotoxin-treated ratsIncreased activity
Diabetic rats (sciatic nerve)Increased activity
Glutathione S-transferase (GST)Hepatotoxin-treated ratsIncreased activity
Diabetic rats (sciatic nerve)Increased activity

Influence on Microsomal Glycoprotein (B1211001) and Protein Biosynthesis in Experimental Systems

Silymarin has been investigated for its effects on microsomal glycoprotein and protein biosynthesis in experimental systems, particularly in the context of liver regeneration and repair. Studies conducted in rats with experimental hepatitis induced by galactosamine demonstrated that silymarin treatment could completely abolish the inhibitory effect of galactosamine on the biosynthesis of hepatic proteins and glycoproteins.

This effect is thought to be related to silymarin's ability to stimulate protein synthesis. Research in partially hepatectomized rats showed that silymarin treatment resulted in a significant increase in the formation of ribosomes and the synthesis of DNA and protein in the liver. Silymarin can enter the nucleus and act on RNA polymerase I enzymes and the transcription of rRNA, leading to increased ribosomal formation. This enhancement of the biosynthetic apparatus in the cytoplasm contributes to an increased synthesis rate of both structural and functional proteins, which is considered important for the repair of damaged hepatocytes and the restoration of normal liver function.

Molecular Basis of Cell Membrane Stabilization and Permeability Regulation

A key mechanism of action of Karsil's active components is the stabilization of cell membranes and the regulation of their permeability. Silymarin and its primary constituent, silibinin, are understood to integrate into cell membranes, particularly those of hepatocytes, thereby altering their physical and chemical properties nih.govbibliotekanauki.plalzdiscovery.org. This stabilization is thought to prevent the entry of various toxins into the cells, a mechanism demonstrated in studies involving hepatotoxic agents such as the poisons of the death cap mushroom bibliotekanauki.plalzdiscovery.orgtandfonline.com. By reinforcing the cell membrane structure, silymarin and silibinin help maintain cellular integrity and prevent leakage of intracellular components, such as enzymes alzdiscovery.org. This protective effect on cell membranes is considered a fundamental aspect of their hepatoprotective activity nih.govbibliotekanauki.plfrontiersin.org.

Influence on Cellular Regeneration Processes in Injured Experimental Tissues

This compound's active components have been shown to positively influence cellular regeneration processes in various experimental models of tissue injury, particularly in the liver. This regenerative capacity is mediated through several molecular pathways.

Stimulation of Ribosomal Formation and Deoxyribonucleic Acid (DNA) Synthesis

Studies have indicated that silymarin can stimulate ribosomal RNA synthesis, a crucial step in protein synthesis necessary for cell growth and regeneration tandfonline.com. Furthermore, it has been reported to activate protein and phospholipid synthesis in injured liver cells, contributing to their repair and regeneration alzdiscovery.org. While direct extensive data on the stimulation of DNA synthesis by this compound's components in preclinical models within the search results are limited, the promotion of ribosomal formation and protein synthesis strongly supports a pro-regenerative environment in damaged tissues guilan.ac.irbibliotekanauki.pltandfonline.comfrontiersin.org.

Suppression of Stellate Liver Cell Transformation into Myofibroblasts

A significant mechanism by which this compound's active components influence liver regeneration and prevent fibrosis is the suppression of hepatic stellate cell (HSC) activation and their transformation into myofibroblasts tandfonline.comfrontiersin.orgwikipedia.orglibretexts.org. HSCs play a central role in the development of liver fibrosis by producing excessive extracellular matrix proteins, including collagen, when activated tandfonline.comresearchgate.net. Silymarin and silibinin have been shown in preclinical models to inhibit this transformation, thereby reducing the deposition of collagen fibers and slowing the progression of fibrosis tandfonline.comlibretexts.org. This anti-fibrotic effect is crucial for allowing the liver's natural regenerative processes to occur more effectively in the context of chronic injury researchgate.netspringermedizin.deresearchgate.netmdpi.com.

Pathways Mediating Oxidative Stress Responses in Experimental Systems

This compound's active components are well-established for their potent antioxidant properties, which are mediated through various pathways in experimental systems.

Free Radical Scavenging Mechanisms

A primary mechanism of the antioxidant action of silymarin and silibinin is their ability to directly scavenge free radicals guilan.ac.ircabidigitallibrary.orgscispace.comalzdiscovery.orglibretexts.orgnih.gov. These compounds can interact with and neutralize various reactive oxygen and nitrogen species, preventing them from causing oxidative damage to cellular components like lipids, proteins, and DNA nih.govmums.ac.irmdpi.comtandfonline.com. The chemical structure of silymarin components, particularly the presence of hydroxyl groups, contributes significantly to their radical scavenging activity nih.gov. This direct neutralization of free radicals is a fundamental aspect of the protective effects observed in preclinical models of oxidative stress-related injury mdpi.comalzdiscovery.orgtandfonline.comlibretexts.org.

In addition to direct scavenging, this compound's active components can also modulate the activity of enzymes involved in the generation and detoxification of free radicals, further contributing to the maintenance of cellular redox balance nih.govcabidigitallibrary.orgscispace.comlibretexts.org.

Summary of Preclinical Findings on this compound's Active Components

MechanismKey Findings in Preclinical ModelsRelevant Outline Section
Electron Transport Chain Modulation Helps maintain ETC integrity and function under stress; enhances mitochondrial complex I and II activity; prevents mitochondrial membrane permeabilization. nih.govguilan.ac.irbibliotekanauki.plcabidigitallibrary.orgscispace.commums.ac.irmdpi.comfrontiersin.org3.2.4. Disruptions of Electron Transport Chains in Specific Cellular Contexts
Cell Membrane Stabilization Stabilizes cell membranes; regulates permeability; inhibits toxin entry into hepatocytes. nih.govbibliotekanauki.plmdpi.comalzdiscovery.orgtandfonline.comfrontiersin.org3.3. Molecular Basis of Cell Membrane Stabilization and Permeability Regulation
Stimulation of Cellular Regeneration Promotes hepatocyte growth; stimulates ribosomal RNA synthesis; activates protein and phospholipid synthesis in injured liver cells. guilan.ac.irbibliotekanauki.plalzdiscovery.orgtandfonline.comfrontiersin.org3.4.1. Stimulation of Ribosomal Formation and Deoxyribonucleic Acid (DNA) Synthesis
Suppression of Stellate Cell Transformation Inhibits the transformation of hepatic stellate cells into myofibroblasts; reduces collagen deposition and fibrosis. tandfonline.comfrontiersin.orgwikipedia.orglibretexts.orgnih.gov3.4.2. Suppression of Stellate Liver Cell Transformation into Myofibroblasts
Free Radical Scavenging and Antioxidant Activity Directly scavenges free radicals (ROS, RNS); inhibits free radical formation; enhances antioxidant enzyme activity. nih.govguilan.ac.irbibliotekanauki.plcabidigitallibrary.orgscispace.commums.ac.irmdpi.comalzdiscovery.orgtandfonline.comfrontiersin.orglibretexts.orgnih.gov3.5.1. Free Radical Scavenging Mechanisms

Inhibition of Lipid Peroxidation Processes

One of the primary mechanisms by which this compound demonstrates protective effects in preclinical models is through the inhibition of lipid peroxidation. phcogrev.comjpccr.eunih.govmedscape.combiomolther.orgnih.govphcogrev.comnih.govphytopharmajournal.com Lipid peroxidation is a chain reaction initiated by free radicals that damages cell membranes, leading to cellular dysfunction and injury. phcogrev.comjpccr.eu this compound, acting as a potent antioxidant, is capable of scavenging free radicals, including reactive oxygen species (ROS) such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, as well as lipid peroxide radicals, which are implicated in various liver diseases. jpccr.euphcogrev.comphytopharmajournal.com By neutralizing these reactive species, this compound helps to prevent the initiation and propagation of lipid peroxidation, thereby preserving the integrity and function of cellular membranes. phcogrev.comjpccr.eunih.govnih.govnih.gov Studies have shown that this compound can reduce the formation of lipid peroxides in experimental models of oxidative stress. phcogrev.com

Regulation of Intracellular Glutathione Homeostasis

This compound plays a significant role in regulating intracellular glutathione (GSH) homeostasis, a critical component of the cellular antioxidant defense system. phcogrev.comjpccr.eunih.govmedscape.combiomolther.orgnih.govbioline.org.br GSH is a tripeptide that helps protect cells from oxidative damage by participating in the detoxification of harmful compounds and scavenging free radicals. jpccr.eunih.govnih.gov Preclinical studies indicate that this compound can antagonize the depletion of GSH, which often occurs during oxidative stress and exposure to hepatotoxic substances. jpccr.eunih.govbiomolther.orgnih.gov This is achieved by potentially increasing cellular GSH levels and stimulating the activity of antioxidant enzymes like superoxide dismutase (SOD), which work in concert with GSH to reduce the free radical load. jpccr.eubiomolther.org By maintaining or increasing intracellular GSH levels, this compound enhances the cell's capacity to counteract oxidative insults and protect against cellular damage. jpccr.eunih.govnih.gov

Modulation of Inflammatory Mediators in Preclinical Models

Beyond its antioxidant effects, this compound also modulates various inflammatory mediators in preclinical settings, contributing to its protective properties. nih.govresearchgate.net Inflammation is a complex biological response involving the release of numerous signaling molecules. mdpi.comresearchgate.net this compound has been shown to exert anti-inflammatory actions by influencing key pathways involved in the inflammatory cascade. phcogrev.commdpi.comresearchgate.netresearchgate.netspringermedizin.de

Inhibition of Leukotriene B4 (LTB4) Synthesis

This compound, particularly its component silybin (B1146174), has demonstrated an inhibitory effect on the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes. phcogrev.comjpccr.euresearchgate.netphcogrev.com Specifically, studies evaluating the action of silybin in isolated Kupffer cells have indicated a strong inhibitory effect on leukotriene B4 (LTB4) formation. phcogrev.comjpccr.euresearchgate.netphcogrev.com LTB4 is a potent chemoattractant and activator of neutrophils, playing a significant role in inflammatory responses. By inhibiting LTB4 synthesis, this compound can mitigate the recruitment and activation of inflammatory cells, thereby reducing inflammation. phcogrev.comjpccr.euresearchgate.netphcogrev.com

Molecular and Cellular Mechanisms in Specific Experimental Disease Models (e.g., toxic hepatitis)

Preclinical studies using various experimental disease models, particularly those involving toxic hepatitis, have provided valuable insights into the molecular and cellular mechanisms of this compound's protective actions. biomolther.orgsemanticscholar.orgnih.gov this compound has demonstrated efficacy in neutralizing the hepatotoxicity induced by a range of agents, including carbon tetrachloride, ethanol, acetaminophen, and the toxin from Amanita phalloides mushrooms. wikidoc.orgphcogrev.commedscape.comresearchgate.netspringermedizin.debiomolther.orgnih.govphcogrev.comphytopharmajournal.combioline.org.brresearchgate.net

In models of toxic hepatitis, this compound's mechanisms involve a combination of the previously mentioned effects. It acts as an antioxidant, reducing lipid peroxidation and preserving GSH levels, which are often depleted by hepatotoxins. phcogrev.comjpccr.eunih.govmedscape.combiomolther.orgnih.gov this compound also helps to stabilize hepatocyte membranes, potentially preventing the entry of toxins into the cells. jpccr.eunih.govmedscape.comnih.govnih.govbioline.org.br Furthermore, this compound has been shown to stimulate protein synthesis by influencing ribosomal RNA synthesis, which is crucial for the regeneration and repair of damaged hepatocytes. phcogrev.comjpccr.eunih.govnih.govbioline.org.br

Studies in experimental models have also highlighted this compound's ability to modulate inflammatory responses induced by toxins. For instance, in models of alcohol-induced liver injury, this compound was observed to have hepatoprotective effects by inhibiting lipid peroxidation and increasing intracellular GSH content. nih.govbiomolther.org It also downregulated the expression of inflammatory markers like NF-κB and pro-inflammatory cytokines. springermedizin.debiomolther.orgdovepress.comxiahepublishing.com In models of Amanita phalloides poisoning, this compound has been shown to protect against the toxic principle α-amanitin by preventing its uptake into hepatocytes and inhibiting the effects of TNF-α, which exacerbates lipid peroxidation. medscape.comresearchgate.net

Data from preclinical studies demonstrating the effects of this compound (Silymarin/Silybin) on various parameters in experimental models of liver injury are summarized in the table below:

Experimental Model (Agent)Observed Effect of this compound (Silymarin/Silybin)Key Mechanism(s) InvolvedSource(s)
Carbon Tetrachloride (CCl4)Reduced hepatic cell necrosis, improved liver growth and weight.Antioxidant, anti-lipid peroxidative, liver regeneration. phcogrev.comresearchgate.net
EthanolAttenuated liver injury, decreased ALT/AST, reduced lipid peroxidation, increased GSH.Antioxidant, anti-lipid peroxidative, increased GSH, inhibition of NF-κB. nih.govbiomolther.orgnih.gov
AcetaminophenProtection against hepatotoxicity, normalized biochemical parameters.Membrane stabilization, antioxidant, prevention of hepatic cell necrosis. phcogrev.comresearchgate.net
Amanita phalloides toxinProtection against toxicity, prevented toxin uptake, inhibited TNF-α effects.Membrane stabilization, inhibition of toxin entry, anti-inflammatory (TNF-α modulation). wikidoc.orgmedscape.combioline.org.brresearchgate.net
D-Galactosamine/LPSReduced organ damage, increased antioxidant activity, reduced peroxide production, regulated inflammatory factors.Antioxidant, anti-inflammatory (NF-κB inhibition, cytokine modulation). dovepress.com

These preclinical findings collectively highlight the multifaceted molecular and cellular mechanisms underlying this compound's protective effects, primarily mediated through its antioxidant, anti-inflammatory, and regenerative properties.

Advanced Experimental Methodologies in Karsil Research

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro models provide controlled environments to investigate the cellular and molecular effects of Karsil and its components. These systems allow for targeted studies on specific cell types and the assessment of biochemical parameters.

Utilization of Established Cell Lines for Targeted Mechanistic Studies (e.g., Chang Liver Cells)

Established cell lines offer advantages in terms of availability and ease of culture for targeted mechanistic investigations. Chang Liver cells, although originally believed to be derived from normal human liver tissue, have been identified as a derivative of the HeLa cell line. nih.gov, researchgate.net, nih.gov, scialert.net Despite this misidentification, they have been used in some studies related to liver research, including the investigation of silymarin's effects. For example, Chang Liver cells have been employed to assess the in vitro hepatoprotection offered by silymarin (B1681676) formulations against paracetamol-induced reactive oxygen species (ROS) production. tandfonline.com Studies have also investigated the effects of silibinin (B1684548), the main component of silymarin, on the growth and cell cycle regulation in cultured Chang Liver cells, observing dose-dependent effects on DNA synthesis and cell proliferation. upol.cz Another study explored the synergistic anti-cancer effect of silymarin in combination with other compounds on HepG2 human hepatoma cells and also examined their effect on Chang Liver cells as a non-tumor control, noting that silymarin alone had little or no effect on the viability of Chang Liver cells at certain concentrations. nih.gov, mdpi.com

Implementation of Perfused Organ Models (e.g., rat liver perfusion)

The isolated perfused organ model, particularly the perfused rat liver, is a valuable system for evaluating the effects of substances on organ function and metabolism under controlled conditions. mdpi.com, mdpi.com, sbu.ac.ir This model allows for the assessment of parameters such as oxygen consumption, metabolite release, and the handling of specific compounds by the liver. The perfused rat liver model has been utilized in silymarin research to investigate its impact on processes like oxidative stress and lipid metabolism. mdpi.com, mdpi.com, sbu.ac.ir For instance, studies have shown that silibinin can mitigate the rise in metabolic flow-driven ROS formation in perfused rat hepatocytes. nih.gov The perfused rat liver model has also been used to study the effect of dietary silymarin supplementation on the removal of low-density lipoproteins (LDL) by the liver, demonstrating that silymarin can accelerate LDL removal in rats fed a high-cholesterol diet. sbu.ac.ir

Quantitative Assessment of Cellular Parameters in In Vitro Systems (e.g., enzyme activities, protein synthesis rates, cell viability)

Quantitative assessment of various cellular parameters is crucial for understanding the biological effects of this compound and its active components in in vitro models. These parameters include enzyme activities, protein synthesis rates, and measures of cell viability and death.

Silymarin is known to influence enzyme activities. In vitro studies have shown that silymarin can inhibit the activity of certain drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2D6, and CYP2C9, although the concentrations required for significant inhibition may be higher than typical plasma levels achieved with pharmacological doses. jpccr.eu, taylorandfrancis.com Silymarin has also been shown to inhibit the activity of CYP2E1 in human and rat liver microsomes and reduce its expression in HepG2 cells. taylorandfrancis.com In the context of liver injury, the leakage of intracellular enzymes like lactate (B86563) dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) into the culture medium is a common indicator of cell damage, and the ability of silymarin to reduce this leakage is quantitatively assessed in in vitro studies using primary hepatocytes and cell lines. nih.gov, innovareacademics.in, mdpi.com

Protein synthesis is another key parameter. Silymarin has been reported to stimulate protein synthesis in hepatocytes, which is considered an important mechanism contributing to its hepatoprotective and liver regenerating functions. chem960.com, bioline.org.br, nih.gov This effect is thought to involve the stimulation of RNA polymerase I activity, leading to enhanced ribosomal RNA transcription and increased availability of proteins essential for cell repair and growth. chem960.com, spandidos-publications.com Studies using primary rat hepatocytes have assessed the secretion of proteins like albumin and fibrinogen as indicators of liver function and the impact of compounds like silymarin. ekb.eg

Cell viability is routinely assessed in in vitro studies to determine the cytotoxic effects of injurious agents and the protective effects of potential therapeutic compounds like silymarin. Methods such as the MTT assay and trypan blue exclusion are commonly used to quantify the number of viable cells. innovareacademics.in Silymarin has been shown to improve cell viability in hepatocytes exposed to toxins. nih.gov, innovareacademics.in Furthermore, markers of apoptosis, such as nuclear condensation and the activation of caspases, are quantitatively assessed to understand the mechanisms of cell death and the anti-apoptotic effects of silymarin. mdpi.com Studies using Chang Liver cells have assessed nuclear condensation and apoptotic cell percentages following treatment with silymarin formulations. mdpi.com, researchgate.net

The effect of silymarin on hepatic enzyme levels in HepG2 cells treated with a high-energy diet to induce a model of non-alcoholic fatty liver disease (NAFLD) has been quantitatively assessed. Silymarin treatment was found to reduce the levels of AST and ALT enzymes and elevate the AST to ALT ratio, indicating improved hepatic cell function. mdpi.com

Here is a table summarizing some quantitative findings from in vitro studies:

In Vitro SystemInducing AgentParameter MeasuredSilymarin EffectSource
Perfused rat hepatocytesTBHLDH leakageDecreased nih.gov
Perfused rat hepatocytesTBHLipid peroxides (MDA)Reduced formation nih.gov
Perfused rat hepatocytesTBHIntracellular Ca2+ levelsReduced the rise induced by TBH nih.gov
Primary rat hepatocytesParacetamolCytotoxicity (MTT assay)Decreased toxicity innovareacademics.in
Primary rat hepatocytesParacetamolLDH leakageDecreased innovareacademics.in
Primary rat hepatocytesParacetamolGSH depletionPrevented innovareacademics.in
HepG2 cellsHigh-energy dietAST levelsReduced mdpi.com
HepG2 cellsHigh-energy dietALT levelsReduced mdpi.com
HepG2 cellsHigh-energy dietAST to ALT ratioElevated mdpi.com
Human/Rat Liver MicrosomesVarious substratesCYP2E1 activityInhibited taylorandfrancis.com
HepG2 cells-CYP2E1 expressionReduced (at 100 μM) taylorandfrancis.com
Chang Liver cellsParacetamolApoptotic cells (%)Reduced (with liposomal formulation) mdpi.com
Chang Liver cells-Cell viabilityLittle or no effect at certain concentrations nih.gov
Chang Liver cells-DNA synthesisIncreased at low concentrations (1 and 10 μM) upol.cz
Chang Liver cells-Cell proliferationIncreased at low concentrations (1 and 10 μM) upol.cz

In Vivo Animal Models for Systemic Biological Investigations

In vivo animal models are essential for studying the systemic effects of this compound and its impact on complex biological processes and organ function in a living organism. Rodents are commonly used in these studies.

Establishment of Rodent Models of Organ Injury (e.g., carbon tetrachloride-induced liver injury, galactosamine hepatitis)

Various rodent models are established to mimic different types of liver injury and evaluate the hepatoprotective efficacy of compounds like silymarin. Carbon tetrachloride (CCl4)-induced liver injury is a widely used model that causes oxidative stress, inflammation, and fibrosis. chem960.com,, Silymarin has been extensively studied in CCl4-induced liver injury models in rats, demonstrating protective effects against hepatic damage. chem960.com,, These effects include the reduction of elevated serum levels of liver enzymes such as ALT and AST, which are indicators of liver damage., Silymarin treatment in CCl4 models has also been shown to ameliorate oxidative stress by reducing malondialdehyde (MDA) levels and increasing antioxidant enzyme activities like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), as well as GSH levels in liver tissue.

Galactosamine (GalN)-induced hepatitis is another established rodent model that leads to liver injury characterized by inflammation and hepatocyte death. bioline.org.br Silymarin has been investigated for its protective effects in galactosamine-induced liver damage in rats. bioline.org.br Studies have examined the influence of silymarin (this compound) on biochemical parameters and histological changes in the liver in this model. bioline.org.br

Other models of liver injury used in conjunction with silymarin research include those induced by paracetamol (acetaminophen), triptolide, and alcohol. chem960.com, tandfonline.com,, Paracetamol overdose is a common cause of acute liver failure, and rodent models of paracetamol-induced hepatotoxicity are used to evaluate the protective effects of silymarin formulations, assessing parameters like liver function tests and oxidative stress markers. tandfonline.com, researchgate.net Tramadol-induced liver injury in rats has also been used to study the protective effects of silymarin, evaluating biochemical parameters, oxidative stress markers, and histological alterations.

Here is a table summarizing some in vivo liver injury models used in this compound/silymarin research:

Animal ModelInducing AgentKey Features of InjuryParameters Assessed (Examples)Source
RatCarbon Tetrachloride (CCl4)Oxidative stress, inflammation, fibrosisSerum ALT, AST, MDA, antioxidant enzyme activity, histology chem960.com,,
RatGalactosamine (GalN)Inflammation, hepatocyte deathBiochemical parameters, histology bioline.org.br
RatParacetamolHepatotoxicity, oxidative stressLiver function tests (ALT, AST, bilirubin), oxidative stress markers tandfonline.com, researchgate.net
RatTriptolideAcute hepatotoxicity, oxidative stressSerum biochemical parameters, antioxidant enzymes, MDA, inflammation
RatTramadolInjury, oxidative stress, histological changesSerum enzyme activities, oxidative stress markers, histology

Models for Investigating Specific Biological Systems (e.g., dopamine-prolactin axes, lipid metabolism)

Research on silymarin has explored its impact on various biological systems, with a notable focus on lipid metabolism. Studies have indicated that silymarin can influence lipid profiles and normalize lipid metabolism, particularly in the context of liver health and metabolic disorders. For instance, investigations in rats subjected to exercise training demonstrated that silymarin supplementation promoted a reduction in hepatic lipid content. mdpi.com Preclinical and clinical studies have also suggested hypolipidemic effects of silymarin and its constituents. mdpi.com While some research has explored the effects of Silybum marianum extract on milk production in rats, potentially involving the dopamine-prolactin axis, detailed investigations specifically on the mechanisms of silymarin's interaction with this axis are less commonly reported in the provided literature compared to its effects on metabolic parameters. researchgate.net

Evaluation of Systemic Biochemical Parameters in Animal Studies

A standard practice in evaluating the effects of silymarin in animal models involves the assessment of systemic biochemical parameters. These parameters provide insights into organ function, metabolic status, and the extent of tissue damage or protection. Commonly measured biochemical markers in studies investigating silymarin include liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT), as well as bilirubin, albumin, and total protein. rxeli.comusaapteka.comresearchgate.netnih.govmdpi.comvetdergikafkas.orgcabidigitallibrary.org

Studies utilizing animal models of liver injury, such as those induced by carbon tetrachloride (CCl4), have shown that silymarin administration can lead to improvements in these biochemical indicators. rxeli.comusaapteka.comnih.govlabmed.org.tw For example, in sheep infected with Fasciola hepatica, treatment with silymarin resulted in decreased mean serum levels of ALT, ALP, AST, and GGT. vetdergikafkas.org Research in septic rats also indicated that silymarin treatment contributed to an improved oxidant-antioxidant balance, assessed through biochemical methods. nih.gov Furthermore, studies in rainbow trout exposed to a pesticide demonstrated that silymarin administration could help restore elevated activities of enzymes like AST, GGT, LDH, and ALP. mdpi.com

The table below summarizes representative findings on the effects of silymarin on various biochemical parameters in different animal models:

Animal Model & ConditionParameter AssessedObserved Effect of Silymarin TreatmentSource
Rats/Mice (CCl4-induced liver injury)ALT, ASTReduction in levels (though one study noted no decrease in their model) rxeli.comusaapteka.comnih.govlabmed.org.tw
Sheep (Fasciola hepatica infection)ALT, ALP, AST, GGTDecreased mean serum levels vetdergikafkas.org
Septic RatsOxidant-antioxidant balanceImprovement nih.gov
Rainbow Trout (Diazinon exposure)AST, GGT, LDH, ALPRestoration of elevated activities mdpi.com
Japanese QuailsTriglycerides, AST, ALTTendency for higher triglycerides, lower AST/ALT (not always significant) cabidigitallibrary.org

Histopathological and Morphological Assessments in Experimental Animals

Histopathological and morphological assessments are critical for evaluating the structural changes in tissues and organs and determining the protective or therapeutic effects of silymarin at a cellular level. These assessments are commonly performed in animal models, particularly in studies focusing on liver diseases. usaapteka.commdpi.comresearchgate.netnih.govvetdergikafkas.orglabmed.org.twuni.luresearchgate.netjpccr.eu

Evaluations often include examining the extent of hepatocyte necrosis, inflammation, fibrosis, fatty infiltration (steatosis), vacuolization, and vascular congestion. researchgate.netnih.govlabmed.org.twresearchgate.net In models of CCl4-induced liver injury in rats and mice, histopathological analysis has shown that silymarin treatment can reduce the severity of liver damage, including attenuating hepatic fibrosis, necrosis, and cavitations. labmed.org.twresearchgate.net Studies in septic rats have also demonstrated that silymarin reduces liver damage, with histological observations revealing a decrease in hepatocytes exhibiting pycnotic nuclei, hydropic degeneration, and eosinophilic cytoplasm in treated animals. nih.gov Research on rats undergoing exercise training indicated that silymarin supplementation improved hepatic lipid content and reduced histological signs of liver damage and inflammation. mdpi.com Histological evaluations in sheep with Fasciola hepatica infection showed significant improvements in liver morphology following silymarin treatment. vetdergikafkas.org

Methodological Considerations for Animal Model Selection and Experimental Design in Preclinical Research

The selection of appropriate animal models and careful experimental design are fundamental to preclinical research on silymarin. Various animal models are employed to mimic specific disease conditions or investigate particular biological effects. mdpi.comnih.govjpccr.eunih.govmdpi.comwikipedia.orgmdpi.comjpccr.eu Common models include chemically-induced liver injury models using agents like CCl4, models of sepsis induced by procedures such as cecal ligation and perforation (CLP), diet-induced obesity models using high-fat diets, and models specific to certain infections or injuries. nih.govvetdergikafkas.orglabmed.org.twresearchgate.netmdpi.comresearchgate.net

Rodent species, such as rats (e.g., Wistar) and mice (e.g., C57BL/6HsdOla), are frequently utilized due to their genetic tractability and availability. mdpi.comresearchgate.netnih.govlabmed.org.twresearchgate.netjpccr.eumdpi.comresearchgate.netoup.com Other species, including sheep, dairy cows, Japanese quails, and rainbow trout, are also used depending on the research question. researchgate.netmdpi.comvetdergikafkas.orgcabidigitallibrary.org

Key aspects of experimental design involve determining the route of administration (e.g., oral gavage, dietary inclusion), selecting appropriate doses and treatment durations, grouping animals randomly, and standardizing experimental conditions to minimize variability. nih.govmdpi.com Ethical considerations, such as adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement), also influence sample size determination. mdpi.com The choice of model is dictated by the specific biological system or pathology under investigation; for instance, CCl4 models are relevant for studying liver fibrosis, while high-fat diet models are used for metabolic syndrome research. researchgate.netmdpi.com Control groups, including negative controls, vehicle controls, and sometimes positive controls, are essential for valid comparisons. vetdergikafkas.orgresearchgate.netmdpi.com

Molecular Interaction Analysis Techniques

Understanding the mechanisms by which silymarin exerts its effects involves analyzing its interactions with biological molecules at a molecular level. Several techniques are employed for this purpose. mims.commdpi.comresearchgate.netdergipark.org.trresearchgate.netcdutcm.edu.cnnih.gov

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the real-time binding kinetics of molecular interactions, such as the binding of a small molecule like silymarin or its components to a protein target. While SPR is a valuable tool in molecular interaction analysis, specific applications detailing the use of SPR to study the binding kinetics of silymarin components with target proteins were not explicitly found in the provided search results. However, it remains a relevant methodology for such investigations. nih.gov

Circular Dichroism for Conformational Analysis of Biomolecules

Circular Dichroism (CD) spectroscopy is a technique used to study the conformation of biomolecules, such as proteins and nucleic acids, and how their conformation changes upon binding to other molecules. While mentioned as a MeSH term in a study investigating the binding interaction between silybin (B1146174) and pepsin, detailed findings on the application of Circular Dichroism specifically for the conformational analysis of biomolecules in direct interaction with silymarin or its components were not extensively available in the examined literature nih.gov.

Dynamic Light Scattering for Macromolecular Complex Characterization

Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution and polydispersity of particles, including macromolecules and nanoparticles, in solution. This method is particularly valuable in the characterization of formulations containing silymarin, such as nanoemulsions, nanoparticles, and phytosomes, which are designed to improve its solubility and bioavailability nih.govtandfonline.comnih.govtbzmed.ac.irmdpi.comijper.org.

DLS measurements provide information on the hydrodynamic diameter of particles and their polydispersity index (PDI), which indicates the uniformity of the particle size distribution tandfonline.commdpi.com. Studies have utilized DLS to characterize silymarin-loaded nanoparticles and nanoemulsions, reporting average particle sizes and PDI values for different formulations nih.govtandfonline.comnih.govtbzmed.ac.irmdpi.comijper.org. For instance, silymarin-loaded niosomes showed distinct sizes and higher polydispersity compared to some other formulations nih.gov. In another study, silymarin nanoemulsions exhibited small particle sizes, with one formulation showing an average size of 21.24 ± 0.291 nm and a low polydispersity index of 0.104 ± 0.016, indicating a uniform droplet size tandfonline.com. Silymarin-conjugated gold nanoparticles were reported to have an average size of 42.11 nm based on DLS nih.gov. Silymarin phytosome nanoparticles were also characterized using DLS to determine particle size, polydispersity index, and zeta potential tbzmed.ac.ir. Green synthesized silymarin-chitosan nanoparticles showed an average particle size of 170.4 nm by DLS, while Transmission Electron Microscopy (TEM) showed a smaller size, highlighting the difference between hydrodynamic diameter and dry particle size measurements mdpi.com. Silymarin nanocrystals and phytosomes prepared for enhanced solubility also had their particle size determined by DLS, with nanocrystals showing a smaller size (31.9 nm) compared to phytosomes (186.7 nm) ijper.org.

Here is a sample data table illustrating typical DLS findings in silymarin formulation research:

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Source
Silymarin Nanoemulsion (Formulation NE9)21.24 ± 0.2910.104 ± 0.016Not specified tandfonline.com
Silymarin-conjugated Gold Nanoparticles42.11Not specified-38.9 nih.gov
Silymarin-Chitosan Nanoparticles170.4Not specified+66.3 mdpi.com
Silymarin Nanocrystals (NCy6)31.9Not specifiedNot specified ijper.org
Silymarin Phytosomes (Phy1)186.7Not specifiedNot specified ijper.org

X-ray Diffraction for Structural Elucidation of Molecular Complexes

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of compounds and materials. In this compound/silymarin research, XRD is primarily used to characterize the solid state of silymarin and its formulations, providing insights into its crystallinity or amorphous nature ijper.orgmdpi.comsemanticscholar.orgresearchgate.netbenthamscience.com. This is particularly relevant when developing solid dispersions or nanoparticle formulations aimed at improving the solubility and dissolution rate of poorly water-soluble silymarin ijper.orgbenthamscience.com.

XRD patterns of pure silymarin typically show sharp peaks, indicating its crystalline nature ijper.orgmdpi.comresearchgate.netbenthamscience.com. Studies on silymarin-loaded formulations, such as microbeads, solid dispersions, nanocrystals, and phytosomes, have used XRD to assess changes in crystallinity upon formulation ijper.orgmdpi.comresearchgate.netbenthamscience.com. For instance, the absence of characteristic silymarin peaks or a reduction in peak intensity and the appearance of broader peaks in the XRD diffractogram of microbeads or solid dispersions indicate that the drug is dispersed within the matrix, potentially in an amorphous or semi-crystalline state mdpi.comresearchgate.netbenthamscience.com. This transition towards a less crystalline or amorphous form is often associated with enhanced solubility and dissolution rates ijper.orgresearchgate.netbenthamscience.com. XRD has confirmed the amorphous nature of silymarin solid dispersions and phytosomes, while nanocrystals showed a semicrystalline state ijper.orgbenthamscience.com.

Computational and Theoretical Approaches in this compound Research

Computational and theoretical methods play a significant role in predicting and understanding the molecular interactions and behavior of silymarin and its components within biological systems, aiding in the exploration of potential therapeutic mechanisms and drug design nih.govmicrobiologyjournal.orgmdpi.comresearchgate.netdergipark.org.trjst.go.jpnih.gov.

Molecular Docking Simulations and Binding Energy Calculations

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to another molecule (receptor), such as a protein nih.govmicrobiologyjournal.org. These simulations also estimate the binding affinity between the ligand and the receptor, often expressed as binding energy microbiologyjournal.orgdergipark.org.trnih.gov. This approach is widely applied in this compound/silymarin research to understand how silymarin or its components interact with various target proteins involved in disease pathways nih.govmicrobiologyjournal.orgresearchgate.netdergipark.org.trjst.go.jpnih.gov.

Studies have utilized molecular docking to investigate the binding of silybin and silymarin to proteins like human serum albumin (HSA), pepsin, and various proteins involved in specific diseases, such as SARS-CoV-2 spike protein and proteins in the WNT/β-catenin signaling pathway related to hepatocellular carcinoma (HCC) nih.govmicrobiologyjournal.orgdergipark.org.trjst.go.jpnih.gov. For example, molecular docking studies suggested that silybin could bind within the cavity site of pepsin, primarily through hydrophobic interactions nih.gov. Silybin B showed favorable binding energy with SARS-CoV-2 main protease (Mpro) and spike protein in in silico studies nih.gov. Molecular docking analysis also revealed that silymarin exhibited high binding affinities to critical proteins associated with HCC, such as APC protein, with a binding energy of -11.7 Kcal/mol, suggesting a potential mechanism for inhibiting the WNT/β-catenin pathway dergipark.org.tr. Silychristin has also been explored for its inhibitory potential on proteins like ERR-γ, Keap-1, and NF-κB through molecular docking researchgate.net.

Here is a sample data table summarizing some molecular docking findings:

CompoundTarget ProteinBinding Energy (Kcal/mol)Key Interaction TypesSource
SilybinPepsinNot specifiedHydrophobic nih.gov
Silybin BSARS-CoV-2 Spike Protein (6W41)-10.96Hydrogen bonds, Van der Waals nih.gov
SilymarinAPC protein (in HCC pathway)-11.7Not specified dergipark.org.tr
SilymarinGSK3B (in HCC pathway)-8.8Not specified dergipark.org.tr
Silymarinp53 (in HCC pathway)-7.2Not specified dergipark.org.tr
SilychristinKeap-1 protein (PDB ID: 2DYH)Not specifiedNot specified researchgate.net

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used in ligand-based drug design to identify the essential features of a molecule that are required for its biological activity. These features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged regions, are arranged in a specific 3D spatial arrangement. While pharmacophore modeling is a standard tool in drug discovery, specific detailed research findings on the application of pharmacophore modeling for silymarin or its components were not prominently featured in the provided search results.

In Silico Prediction of Molecular Behavior and Interactions within Biological Systems

In silico prediction methods encompass a range of computational tools used to predict various aspects of a molecule's behavior within biological systems, including ADME (Absorption, Distribution, Metabolism, Excretion) properties, toxicity, and potential biological activities and interactions microbiologyjournal.orgmdpi.comnih.gov. These methods complement experimental studies and molecular docking by providing a broader understanding of a compound's pharmacological profile and potential therapeutic applications microbiologyjournal.orgmdpi.comnih.gov.

Studies have utilized in silico approaches, often in conjunction with molecular docking, to predict the ADME properties and potential antiviral activities of silymarin and its derivatives mdpi.comnih.gov. For example, in silico studies have explored the potential of silybin B as an antiviral agent against SARS-CoV-2, including predictions of its ADME properties nih.gov. The SwissADME tool has been used to assess the pharmacokinetic and drug-like properties of silymarin in the context of its potential for treating hepatocellular carcinoma dergipark.org.tr. These predictions help in evaluating the drug-likeness of compounds and identifying potential challenges related to their absorption, distribution, and metabolism in the body dergipark.org.trnih.gov.

Computational Studies on Structure-Activity Relationships (SAR)

Computational methodologies play a crucial role in elucidating the structure-activity relationships (SAR) of complex natural products like this compound, which primarily contains Silymarin and its constituent flavonolignans, notably Silybin. These in silico approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, provide valuable insights into the molecular mechanisms underlying the biological activities observed in experimental studies. wikipedia.orgelsevier.esresearchgate.netmdpi.comdaneshyari.comnih.govwikipedia.orgmims.comwikidata.orgthegoodscentscompany.comcenmed.comsenescence.infoottokemi.comresearchgate.netnih.govnih.gov By analyzing the interactions between this compound's components and various biological targets at the atomic level, researchers can predict binding affinities, identify key structural features responsible for activity, and guide the design of potentially more potent or selective derivatives. elsevier.esresearchgate.netmims.comresearchgate.net

Molecular docking is a widely used technique to predict the binding orientation (pose) and affinity of a ligand (such as a Silymarin component) to a target protein. nih.gov Studies have employed molecular docking to investigate the interactions of Silymarin and its main constituents, including Silybin, Isosilybin (B7881680), Silychristin, and Silydianin, with a variety of protein targets implicated in different disease pathways. These targets include those involved in liver disorders, such as VEGFA, SRC, and proteins within the WNT/β-catenin signaling pathway (e.g., APC, AXIN1, p53, PIK3CA, MET), as well as targets relevant to metabolic conditions like non-alcoholic fatty liver disease (NAFLD), such as PPAR-α and PPAR-γ. elsevier.esresearchgate.netdaneshyari.comnih.gov Furthermore, computational docking has been applied to explore the potential antiviral activities of Silymarin components by assessing their binding to viral proteins and host receptors involved in viral entry, such as SARS-CoV-2 spike glycoprotein (B1211001), RNA-dependent RNA polymerase (RdRp), helicase, and ACE2. wikipedia.orgwikipedia.orgwikidata.orgthegoodscentscompany.comsenescence.infonih.gov

Detailed research findings from molecular docking studies have provided quantitative data on the binding affinities of Silymarin components to these targets, typically expressed as docking scores or binding energies (e.g., Kcal/mol). These scores serve as indicators of the predicted strength of the interaction, with more negative values generally suggesting stronger binding. For instance, computational studies investigating the potential of Silymarin in treating hepatocellular carcinoma (HCC) have shown that components like Silybin A and Isosilybin B exhibit strong binding affinities to key proteins involved in HCC progression, such as VEGFA and SRC. elsevier.esnih.gov Another study focusing on the WNT/β-catenin pathway identified high binding affinity between Silymarin and the APC protein. researchgate.net In the context of NAFLD, molecular docking has indicated that Silymarin can bind to PPAR-α and PPAR-γ receptors. daneshyari.com Studies exploring the antiviral potential against SARS-CoV-2 have demonstrated the binding of Silybin and other Silymarin components to viral proteins like the spike glycoprotein and RdRp, as well as the host ACE2 receptor, suggesting potential mechanisms for inhibiting viral entry and replication. wikipedia.orgwikipedia.orgwikidata.orgthegoodscentscompany.comsenescence.infonih.gov

The specific interactions, such as the formation of hydrogen bonds and hydrophobic contacts between the ligands and amino acid residues in the protein binding sites, are also analyzed in molecular docking studies to understand the molecular basis of binding and activity. senescence.infocenmed.com

Compound Component Target Protein Predicted Binding Affinity (Kcal/mol) Reference
Silymarin APC -11.7 researchgate.net
Silymarin p53 -9.8 researchgate.net
Silymarin PI3K3CA -9.8 researchgate.net
Silymarin GSTT1 -9.7 researchgate.net
Silymarin MET -9.6 researchgate.net
Silymarin AFP -9.6 researchgate.net
Silymarin CCND1 -9.5 researchgate.net
Silymarin PIK3CA -9.3 researchgate.net
Silymarin β-catenin -9.1 researchgate.net
Silymarin AXIN1 -7.4 researchgate.net
Silymarin PPAR-α -8.6, -8.4 daneshyari.com
Silymarin PPAR-γ -8.3, -8.9 daneshyari.com
Silymarin TNF-α -8.6 cenmed.com
Silymarin TGF-β -9.8 cenmed.com
Silymarin PPAR-α -7.1 cenmed.com
Silymarin PPAR-γ -9.2 cenmed.com
Silymarin PPAR-β/δ -9.5 cenmed.com
Silymarin Autophagy inducer protein -11.1 cenmed.com
Silybin A/B ACE2 Higher affinity than viral targets senescence.info
Silybin A/B RdRp Lower affinity than ACE2 senescence.info
Silybin A/B Helicase Lower affinity than ACE2 senescence.info
Silybin A VEGFA High affinity elsevier.esnih.gov
Isosilybin B VEGFA High affinity elsevier.esnih.gov
Silybin A SRC High affinity elsevier.esnih.gov
Isosilybin B SRC High affinity elsevier.esnih.gov
Silybin SARS-CoV-2 Spike Glycoprotein Stable binding mode wikipedia.orgwikidata.org
Silibinin SARS-CoV-2 RdRp Predicted targeting thegoodscentscompany.com

Note: Binding affinity values are approximate and can vary depending on the specific computational methods and protein structures used in different studies.

Quantitative Structure-Activity Relationship (QSAR) modeling complements docking studies by developing mathematical models that correlate structural descriptors of compounds with their observed biological activities. mims.comottokemi.comresearchgate.net These models can help identify the specific chemical features or properties of Silymarin components and their derivatives that are crucial for a particular activity, such as antioxidant capacity or membrane permeability. nih.govmims.comcenmed.comresearchgate.net For instance, QSAR studies combined with quantum chemical calculations have investigated the relationship between the electronic structure of Silybin and other flavonolignans and their antioxidant properties, highlighting the importance of certain hydroxyl groups and structural moieties in radical scavenging mechanisms. nih.govcenmed.com QSAR models have also been developed to predict the gastrointestinal absorption of flavonolignans based on their physicochemical molecular descriptors, providing insights into their potential bioavailability. mims.comresearchgate.net

Molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the protein-ligand complexes predicted by docking. wikipedia.orgnih.gov These simulations can provide a more realistic representation of the interactions in a physiological environment and help confirm the stability of the binding modes over time. MD simulations have been employed in studies of Silymarin components interacting with target proteins, supporting the stability of the observed binding interactions and further validating the docking results. elsevier.eswikipedia.orgnih.gov

Collectively, these computational studies provide valuable insights into the structure-activity relationships of this compound's active components. They help to:

Identify potential molecular targets for the observed biological effects.

Predict the binding modes and affinities of different flavonolignans to these targets.

Determine the structural features that contribute to specific activities.

Prioritize compounds for further experimental investigation.

Guide the rational design of novel derivatives with potentially improved efficacy or selectivity.

Through the application of these advanced computational methodologies, researchers continue to deepen the understanding of how the chemical structures of Silymarin and its components relate to their diverse biological activities, paving the way for potential therapeutic applications.

Analytical Methodologies for Karsil Silymarin Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is fundamental to the analysis of silymarin (B1681676), a complex mixture of flavonolignans and a flavonoid. Various chromatographic methods are employed to resolve these structurally similar compounds, enabling their individual assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the analysis of silymarin components. nih.govnih.gov It offers robust and reliable separation, making it indispensable for both qualitative and quantitative assessments. researchgate.net A typical HPLC setup for silymarin analysis employs a reversed-phase C18 column and a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., water with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govasianpubs.orgsigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector, with a wavelength set around 288 nm, where the silymarin components exhibit strong absorbance. nih.govchemijournal.com

Gradient elution, where the composition of the mobile phase is changed over time, is often preferred over isocratic elution (constant mobile phase composition) to achieve better separation of the various flavonolignans, which include silybin (B1146174) A and B, isosilybin (B7881680) A and B, silychristin, and silydianin. nih.govsigmaaldrich.comsigmaaldrich.com The method's validation is critical and typically includes establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chemijournal.com For instance, one HPLC-UV method reported an LOD of 0.08 µg/mL and an LOQ of 0.25 µg/mL for total silymarin content.

ParameterCondition 1Condition 2Condition 3
ColumnAscentis Express C18 (10 cm x 3.0 mm, 2.7 µm) sigmaaldrich.comKinetex C18 (250 × 4.6 mm, 5 μm) nih.govAgilent ZORBAX SB-C18 (4.6 × 250 mm, 5 μm) nih.gov
Mobile PhaseA: Water with 0.1% formic acid; B: Methanol (Gradient) sigmaaldrich.comA: Phosphate buffer (pH 5.0; 10 mM); B: Acetonitrile (Gradient) nih.govMethanol:Water/0.1% formic acid (Gradient) nih.gov
Flow Rate0.6 mL/min sigmaaldrich.com1 mL/min nih.gov1 mL/min nih.gov
DetectorUV, 254 nm sigmaaldrich.comUV, 220 nm nih.govPDA, 288 nm nih.gov
Column Temperature35 °C sigmaaldrich.com40 °C nih.govNot Specified

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and reduced solvent consumption, making it a more efficient method for silymarin quantification. fao.org A UPLC method for silymarin analysis might use a BEH C18 column with a gradient elution of water and methanol. fao.org The enhanced specificity and shorter run times of UPLC are advantageous for high-throughput analysis in quality control settings. fao.org Validation of UPLC methods has demonstrated high linearity, with coefficients of determination (r²) greater than 0.9999, and low limits of detection and quantification for the individual flavonolignans. fao.org For example, one study reported LODs in the range of 0.0167-0.2469 µg/mL and LOQs from 0.1648-1.2931 µg/mL for six different flavonolignans. fao.org

Gas Chromatography (GC) is not typically used for the direct analysis of the primary flavonolignan components of silymarin due to their low volatility and thermal instability. However, GC is a valuable tool for characterizing the fatty oil composition of Silybum marianum seeds. ichem.md In this context, the fatty acids within the oil are first converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), before being injected into the GC system for separation and quantification. ichem.md This analysis provides information about the nutritional and chemical profile of the seed oil but not about the silymarin complex itself.

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simpler and more rapid method for the qualitative and quantitative analysis of silymarin. jpionline.org This technique involves spotting the sample on a plate coated with an adsorbent material, such as silica (B1680970) gel 60 F254, which acts as the stationary phase. jpionline.orgijpsr.comresearchgate.net A solvent system, or mobile phase, is then allowed to ascend the plate, separating the components based on their differing affinities for the stationary and mobile phases. jpionline.org For silymarin, a common mobile phase might consist of a mixture of toluene, ethyl acetate, formic acid, and methanol. jpionline.org After development, the separated spots are visualized under UV light (commonly at 288 nm) and quantified using a densitometer. jpionline.orgijpsr.comresearchgate.net HPTLC is particularly useful for routine quality control and fingerprinting of herbal formulations containing silymarin. jpionline.org

ParameterCondition 1Condition 2
Stationary PhaseSilica gel 60 F254 precoated TLC aluminum plates jpionline.orgAluminium plates pre-coated with silica gel 60 GF254 ijpsr.comresearchgate.net
Mobile PhaseToluene: ethyl acetate: formic acid: methanol jpionline.orgChloroform: methanol (6:4 v/v) ijpsr.comresearchgate.net
DetectionDensitometric scanning at 288 nm jpionline.orgDensitometric scanning at 288 nm ijpsr.comresearchgate.net
Retention Factor (Rf)Not Specified0.42 ijpsr.comresearchgate.net

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the identity of the separated silymarin components and for elucidating their chemical structures. When coupled with chromatographic techniques, they provide a powerful tool for comprehensive analysis.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or UPLC-MS), is a powerful technique for both the identification and quantification of silymarin constituents. nih.govnih.gov This method provides information about the molecular weight of the components and their fragmentation patterns, which are crucial for structural elucidation. researchgate.net Electrospray ionization (ESI) is a commonly used ionization source, often operated in negative ion mode, to generate ions of the silymarin components. asianpubs.orgnih.gov

Advanced mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QqQ) instruments, offer high resolution, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS). researchgate.netnih.gov In MS/MS experiments, a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. researchgate.net The resulting fragmentation pattern is unique to the molecule's structure and can be used to differentiate between isomers, which is particularly important for the silymarin complex as it contains several diastereomers like silybin A/B and isosilybin A/B. nih.govresearchgate.net For instance, UPLC coupled with a triple quadrupole mass spectrometer has been used for the quantitative analysis of six major flavonolignans in human serum. researchgate.net High-resolution mass spectrometry, such as that performed on a Q-ToF instrument, allows for the accurate mass measurement of molecular ions, further confirming the elemental composition of the compounds. nih.govacs.org

TechniqueIonization ModeKey ApplicationFindings/Parameters
LC-ESI/MSNegative Ionization (ESI–) asianpubs.orgIdentification of 7 silymarin flavonoids asianpubs.orgQuasi-molecular ions [M-H]– at m/z 303 for taxifolin (B1681242) and m/z 482 for other flavonoids were identified. asianpubs.org
UPLC-TQD-MS/MSNegative Ionization (ESI) nih.govMetabolic profilingCapillary voltage: 3 kV; Desolvation temperature: 440 °C; Mass range: 50–1200 m/z. nih.gov
UHPLC-Q-ToF-MS/MSNegative Ionization (ESI) nih.govacs.orgChemical authentication and structural confirmationHigh-resolution mass spectra confirmed molecular formulas. Data-dependent acquisition provided tandem mass spectra for identification. nih.govacs.org
LC-MS/MS (Triple Quadrupole)Negative Ion Electrospray nih.govacs.orgQuantitative analysisUtilized collision-induced dissociation with selected reaction monitoring (SRM) for precise quantification. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of the complex molecules within Karsil. Both ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are employed to identify the individual flavonolignan isomers. researchgate.net

In research settings, ¹H-NMR spectra of this compound extracts primarily show signals corresponding to the flavonolignan compounds. aph-hsps.hu These complex spectra can be simplified and assigned using literature data to identify specific components. aph-hsps.hu For unambiguous identification, especially after isolation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. mdpi.com These methods help to establish the connectivity between protons and carbons, confirming the molecular skeleton and stereochemistry of isomers like silybin A and B. researchgate.netmdpi.com The structural characterization of new or unknown related compounds also relies heavily on the combined use of high-resolution mass spectrometry and multidimensional NMR. mdpi.com

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a widely used, simple, and rapid method for the quantitative determination of this compound (Silymarin) in bulk drug and pharmaceutical formulations. The method is based on the principle that the flavonoid structure of Silymarin absorbs light in the ultraviolet range.

The analysis is typically performed by dissolving the sample in a suitable solvent, most commonly methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). For Silymarin, the λmax is consistently reported to be around 287-288 nm. ijpsr.comresearchgate.net The concentration of Silymarin in a sample is determined by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. The method is validated over a specific concentration range where this linear relationship holds true. For instance, studies have demonstrated linearity in ranges such as 6-16 µg/ml and 2-10 µg/ml. pnrjournal.comijpsonline.com This technique is valued for its simplicity and cost-effectiveness in routine quality control analysis. zenodo.org

Research-Oriented Method Development and Validation Protocols

For research applications, robust analytical methods are required to ensure that data is reliable and reproducible. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the separation and quantification of Silymarin's components. journalajacr.comnih.gov The development of these methods involves optimizing various parameters, such as the stationary phase (e.g., C18 columns for HPLC), mobile phase composition (e.g., mixtures of acetonitrile or methanol with acidic water), flow rate, and detection wavelength (typically 288 nm). researchgate.netnih.gov

Once developed, these methods must be rigorously validated according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netijpsr.com Validation confirms that the analytical method is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijpsr.com

Assurance of Reliability and Accuracy in Analytical Results for Research

The validation process is critical for ensuring the reliability and accuracy of analytical results. Each parameter provides a measure of the method's performance:

Accuracy is determined by recovery studies and reflects how close the measured value is to the true value. For a validated HPTLC method, accuracy was reported as 100.146 ± 0.537%. ijpsr.comresearchgate.net

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the Relative Standard Deviation (%RSD). ijpsr.com A validated HPTLC method showed intra-day and inter-day precision with %RSD values ranging from 0.307-0.544% and 0.509-0.914%, respectively. ijpsr.comresearchgate.net

Linearity demonstrates the proportional relationship between analyte concentration and instrument response over a defined range. ijpsr.com This is typically evaluated by the correlation coefficient (R²), which should be close to 1. researchgate.net

Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components like excipients or impurities. researchgate.net

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. For an HPTLC method, these were found to be 25.355 ng/band and 76.833 ng/band. researchgate.net

Validation ParameterDescriptionExample Finding (HPTLC Method) ijpsr.comresearchgate.net
Linearity & RangeThe range over which the method provides results directly proportional to the concentration of the analyte.200–1200 ng/band (R² = 0.993)
Accuracy (% Recovery)The closeness of the test results obtained by the method to the true value.100.146 ± 0.537%
Precision (% RSD)The degree of agreement among individual test results when the procedure is applied repeatedly.Intra-day: 0.307-0.544% Inter-day: 0.509-0.914%
Limit of Detection (LOD)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.25.355 ng/band
Limit of Quantification (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.76.833 ng/band

Impurity Isolation and Identification Methodologies

Impurity profiling is a critical aspect of drug research and development to ensure the quality and safety of the active pharmaceutical ingredient. For this compound (Silymarin), which is a complex mixture, "impurities" can refer to degradation products, intermediates from the extraction process, or other related flavonolignans not considered principal active components.

The isolation of these impurities is typically achieved using chromatographic techniques. Column chromatography, using stationary phases like Diaion HP-20 resin or Sephadex LH-20, is often used for initial separation and purification of the components from the crude extract. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, is then used to isolate individual components, including isomers and impurities, with high purity. researchgate.netnih.gov

Once isolated, the structural identification of these impurities is performed using a combination of spectroscopic techniques. Mass Spectrometry (MS), especially when coupled with HPLC (LC-MS/MS), provides molecular weight and fragmentation data, which is crucial for identifying the main components and distinguishing between isomers. nih.govresearchgate.net For definitive structural elucidation, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is indispensable. researchgate.net

Qualification of Reference Standards for Research Applications

Analytical reference standards are materials of the highest purity that are used as a basis for comparison in qualitative and quantitative analyses. pharmtech.com The quality and purity of these standards are critical for achieving scientifically valid results. pharmtech.com For this compound research, reference standards of individual components like Silybin A, Silybin B, Silychristin, and Silydianin are required. pharmaffiliates.com

Reference standards are categorized as either primary or secondary.

Primary Standards are obtained from official pharmacopeial sources (e.g., USP, EP) and are accepted by regulatory agencies without further qualification. pharmtech.com They are of the highest possible purity and are thoroughly characterized. pharmtech.com

Secondary Standards (or in-house standards) are established by comparison against a primary reference standard. They are qualified by demonstrating their purity, identity, and potency relative to the primary standard. This qualification involves a battery of tests, including chromatography (for purity), spectroscopy (for identity), and thermal analysis. pharmtech.com

The qualification process ensures that the reference material is suitable for its intended use, such as in assays for determining the potency of a bulk drug or for identifying and quantifying impurities. pharmtech.com

Bioanalytical Methodologies in Preclinical Sample Analysis

Bioanalytical methods are used for the quantitative determination of drugs and their metabolites in biological fluids, such as plasma, urine, or tissue homogenates. asianjpr.com These methods are fundamental in preclinical studies to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound. selvita.com

Due to the complexity of biological matrices and the typically low concentrations of the analyte, bioanalytical methods must be highly sensitive and selective. For the analysis of Silymarin's components (primarily silybin) in preclinical samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique offers superior sensitivity and specificity compared to HPLC-UV. nih.gov

The development of a bioanalytical method involves several key steps:

Sample Preparation : An extraction step is required to isolate the analyte from interfering matrix components. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). asianjpr.com For silybin analysis in plasma, LLE with methyl-tert-butyl ether (MTBE) has been used effectively. nih.gov

Chromatographic Separation : HPLC or UHPLC is used to separate the analyte from other metabolites and endogenous compounds before detection. researchgate.net

Mass Spectrometric Detection : Detection is performed using a mass spectrometer, often in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity, allowing for quantification down to the ng/mL level. nih.govresearchgate.net

Like other analytical methods, bioanalytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, and stability. selvita.comnih.gov

Example of a Validated LC-MS/MS Method for Silybin in Human Plasma nih.gov
ParameterMethodology/Result
Biological MatrixHuman Plasma, Urine, Breast Tissue
Analytical TechniqueHPLC-MS/MS
Sample PreparationLiquid-Liquid Extraction (LLE)
Internal StandardNaringenin (B18129), Naproxen
Ionization ModeNegative Electrospray Ionization (ESI-)
Lower Limit of Quantification (LLOQ)0.5 ng/mL (for plasma)
Validation StatusMethod was proven to be selective, linear, precise, and accurate.

Future Directions and Advanced Research Perspectives for Karsil

Integration of Multi-Omics Approaches in Mechanistic Elucidation

Future research on Karsil (silymarin) will increasingly benefit from the integration of multi-omics approaches, including transcriptomics, proteomics, and metabolomics, to provide a comprehensive understanding of its biological effects at a systems level. Transcriptional profiling, metabolomics, and signaling studies have already been employed to investigate how silymarin (B1681676) suppresses cellular inflammation by inducing reparative stress signaling acs.org. These studies can reveal the modulation of cellular stress and metabolic pathways early after silymarin treatment, such as the activation of Activating Transcription Factor 4 (ATF-4) and adenosine (B11128) monophosphate protein kinase (AMPK), and the inhibition of mammalian target of rapamycin (B549165) (mTOR) signaling acs.org. Metabolomics analyses can further reveal silymarin's impact on metabolic processes, such as the suppression of glycolytic, tricarboxylic acid (TCA) cycle, and amino acid metabolism acs.org. With prolonged exposure, multi-omics can help elucidate the anti-inflammatory effects associated with the suppression of various pro-inflammatory mRNAs and signaling pathways, including nuclear factor kappa B (NF-κB) and forkhead box O (FOXO) acs.org. Integrating these different omics layers will provide a more holistic view of the molecular mechanisms underlying the therapeutic effects of this compound's active components.

Development of Novel Experimental Systems and Refined Animal Models

Advancing the understanding of this compound's (silymarin's) effects necessitates the development of novel experimental systems and the refinement of existing animal models. While in vitro studies using human liver and T cell lines have provided valuable insights acs.org, more physiologically relevant models are crucial for translating research findings. Existing research has utilized animal models such as diet-induced obese mice and NASH-induced rat models to study the impact of silymarin on metabolic disorders, insulin (B600854) resistance, and liver conditions mdpi.comfrontiersin.org. Gerbil diabetes models have also been employed to investigate the effects of silibinin (B1684548) on insulin resistance elsevier.es. Future directions include developing more refined animal models that better replicate specific human disease pathologies relevant to this compound's potential therapeutic applications. Furthermore, novel in vitro systems, such as organoids or microfluidic cell culture platforms, could offer more complex and predictive models to study the cellular and molecular effects of silymarin and its constituents in a controlled environment.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) holds significant promise for accelerating research on this compound (silymarin) and its components. AI and ML algorithms can be powerful tools for analyzing the large and complex datasets generated by multi-omics studies, helping to identify key biological pathways and targets modulated by the compounds. These computational approaches could potentially predict the efficacy of different silymarin components or novel derivatives for specific health conditions based on their chemical structures and existing biological activity data nih.gov. Furthermore, AI could play a crucial role in optimizing the formulation and delivery of silymarin to address challenges related to its bioavailability scielo.brsrce.hrxiahepublishing.com, potentially leading to the development of more effective therapeutic products.

Elucidation of Novel Biological Targets and Signaling Pathways

A key area for future research involves the comprehensive elucidation of novel biological targets and signaling pathways influenced by this compound's active components beyond those already identified. Research has highlighted the influence of silymarin and its constituents on various pathways, including NF-κB, FOXO, ATF-4, AMPK, mTOR, ERK1/2, JNK1/2, IRS1/PI3K/Akt, and Farnesoid X receptor (FXR) acs.orgmdpi.comfrontiersin.orgelsevier.esnih.gov. Silymarin and silybin (B1146174) have been identified as novel FXR agonists frontiersin.org, and isosilybin (B7881680) A has been recognized as a partial PPAR-gamma agonist ncats.iochemfaces.com. However, a complete understanding of the specific pathways through which silymarin exerts its diverse health benefits is still needed researchgate.net. Further studies are warranted to better elucidate the role of silymarin in conditions like chronic liver disease, particularly concerning its anti-inflammatory effects xiahepublishing.com. Identifying novel molecular targets will be crucial for fully understanding the therapeutic potential of this compound's components and for developing targeted interventions.

Methodological Strategies for Enhancing Research Reproducibility and Standardization

Enhancing research reproducibility and standardization is a critical future direction for studies involving this compound (silymarin), particularly given that silymarin is a natural extract with inherent variability in its exact composition depending on processing, plant variety, and growth conditions nih.govresearchgate.net. To improve reproducibility, future research needs to move towards exploring the individual components of silymarin nih.gov. The isolation and study of purified constituents are crucial steps nih.gov. Standardization of silymarin preparations based on detailed profiles of the constituent flavonolignans is necessary nih.gov. The development and application of improved analytical methods, such as advanced high-performance liquid chromatography-mass spectrometry (HPLC-MS), are essential for the accurate separation and quantification of silymarin components, ensuring quality control and facilitating reproducible research outcomes researchgate.netsigmaaldrich.cnresearchgate.net. Implementing standardized experimental protocols for both in vitro and in vivo studies across different research groups will further contribute to the reliability and comparability of research findings.

Q & A

Q. What experimental models are standard for evaluating Karsil's hepatoprotective efficacy in preclinical studies?

Methodological answer: Preclinical studies typically employ carbon tetrachloride (CCl₄)-induced liver injury models in rodents to assess this compound’s efficacy. Key endpoints include serum ALT/AST levels, histopathological analysis of liver tissue, and oxidative stress markers (e.g., glutathione, malondialdehyde). For in vitro validation, primary hepatocytes or HepG2 cells exposed to toxins (e.g., ethanol, acetaminophen) are used to measure cell viability and mitochondrial function . Standardized protocols from journals like the Beilstein Journal of Organic Chemistry recommend replicating experiments across at least three independent trials with appropriate controls .

Q. How do researchers ensure reproducibility in this compound-related pharmacological studies?

Methodological answer: Reproducibility requires detailed documentation of the compound’s source (e.g., purity ≥98%, verified via HPLC), solvent preparation (e.g., dimethyl sulfoxide concentration ≤0.1% to avoid cytotoxicity), and adherence to ARRIVE guidelines for animal studies. Data on pharmacokinetics (e.g., bioavailability of silymarin) should be cross-validated using LC-MS/MS. Journals often mandate raw datasets and step-by-step protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory findings between preclinical and clinical trial data for this compound be systematically analyzed?

Methodological answer: Contradictions may arise from interspecies metabolic differences or variability in patient cohorts. Researchers should:

  • Conduct meta-analyses of randomized controlled trials (RCTs) to identify confounding variables (e.g., dosage, comorbidities).
  • Use multivariate regression to adjust for covariates like age, baseline liver function, and concomitant medications.
  • Apply qualitative frameworks (e.g., FINER criteria) to evaluate if clinical trial designs align with preclinical hypotheses . Example: A 2023 meta-analysis resolved discrepancies in this compound’s efficacy for non-alcoholic fatty liver disease (NAFLD) by stratifying results by disease severity and treatment duration .

What statistical approaches are optimal for interpreting questionnaire data from this compound efficacy studies involving medical practitioners?

Q. How should multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

Methodological answer:

  • Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify liver regeneration pathways modulated by this compound.
  • Use weighted gene co-expression network analysis (WGCNA) to link gene clusters with metabolomic profiles (e.g., reduced arachidonic acid metabolites).
  • Validate findings via CRISPR-Cas9 knockout models targeting key genes (e.g., NRF2 for antioxidant responses) .

Data Presentation and Validation

Q. What are the best practices for presenting this compound’s hepatoprotective data in peer-reviewed manuscripts?

Methodological answer:

  • Tables : Include comparative efficacy data (e.g., this compound vs. ANTRAL in ABC analysis groups) with p-values and confidence intervals .
  • Figures : Use TEM micrographs to show mitochondrial integrity or heatmaps for omics data.
  • Supplementary Materials : Provide raw qPCR cycle thresholds, Western blot uncropped images, and patient demographic tables. Avoid duplicating data in text and visuals unless critical for discussion .

Ethical and Methodological Pitfalls

Q. How can researcher bias be minimized in observational studies evaluating this compound’s real-world effectiveness?

Methodological answer:

  • Implement double-blinding where possible; if unblinded, use third-party adjudicators for endpoint assessment.
  • Pre-register study protocols on platforms like ClinicalTrials.gov to reduce HARKing (hypothesizing after results are known).
  • Apply triangulation by combining qualitative interviews with quantitative biomarker data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.